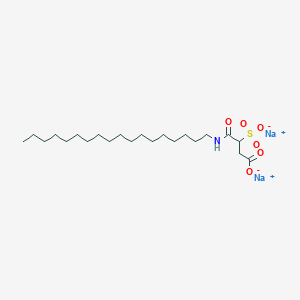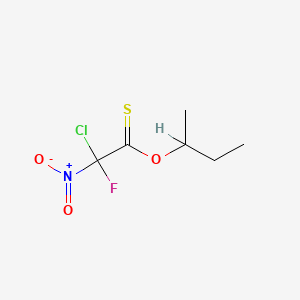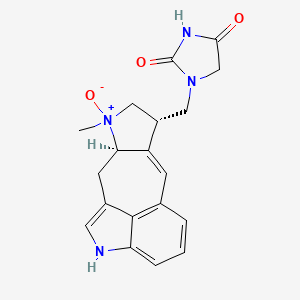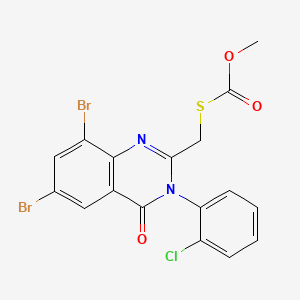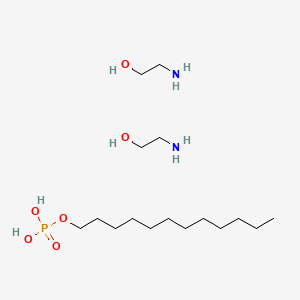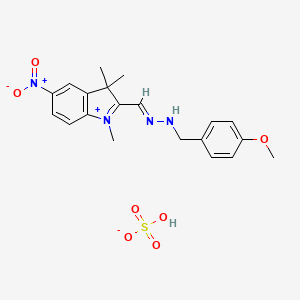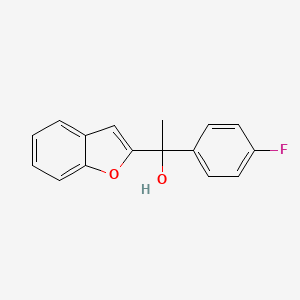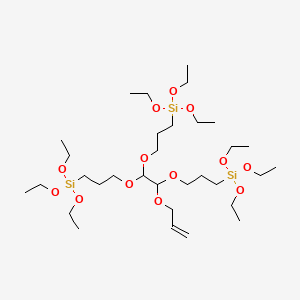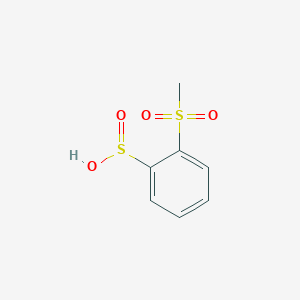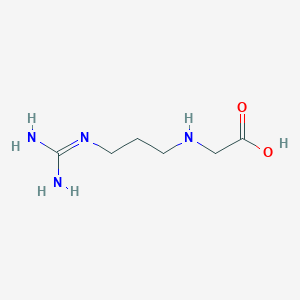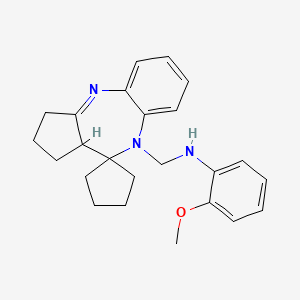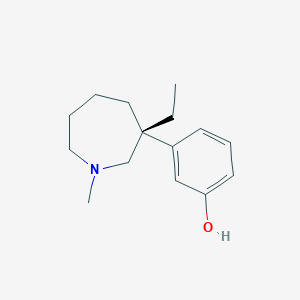
2-Furancarbonitrile, 5-((4-methylphenyl)sulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furancarbonitrile, 5-((4-methylphenyl)sulfonyl)- is an organic compound with the molecular formula C12H9NO3S It is a derivative of furan, a heterocyclic aromatic organic compound, and contains a sulfonyl group attached to a 4-methylphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarbonitrile, 5-((4-methylphenyl)sulfonyl)- typically involves the following steps:
Formation of 2-Furancarbonitrile: This can be achieved through the reaction of furan with cyanogen bromide in the presence of a base such as sodium hydroxide.
Sulfonylation: The 2-Furancarbonitrile is then subjected to sulfonylation using 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine. The reaction is typically carried out at room temperature to avoid decomposition of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Furancarbonitrile, 5-((4-methylphenyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation using a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 2-Furancarbonitrile, 5-((4-methylphenyl)sulfonyl)amine.
Substitution: Various sulfonamide or sulfonate derivatives.
Applications De Recherche Scientifique
2-Furancarbonitrile, 5-((4-methylphenyl)sulfonyl)- has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential pharmacological activities, including anti-inflammatory and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 2-Furancarbonitrile, 5-((4-methylphenyl)sulfonyl)- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. Additionally, the nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furancarbonitrile: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
5-((4-Methylphenyl)sulfonyl)furan:
2-Furancarbonitrile, 5-((4-chlorophenyl)sulfonyl)-: Contains a chlorine atom instead of a methyl group, altering its chemical properties and reactivity.
Uniqueness
2-Furancarbonitrile, 5-((4-methylphenyl)sulfonyl)- is unique due to the presence of both the nitrile and sulfonyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
75745-88-9 |
|---|---|
Formule moléculaire |
C12H9NO3S |
Poids moléculaire |
247.27 g/mol |
Nom IUPAC |
5-(4-methylphenyl)sulfonylfuran-2-carbonitrile |
InChI |
InChI=1S/C12H9NO3S/c1-9-2-5-11(6-3-9)17(14,15)12-7-4-10(8-13)16-12/h2-7H,1H3 |
Clé InChI |
MNTSMTCDKVHWBG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(O2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


